molecular formula C13H14BNO4S B1434248 (4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid CAS No. 1704121-07-2

(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid

Cat. No. B1434248
CAS RN: 1704121-07-2
M. Wt: 291.1 g/mol
InChI Key: QRVXRBHWWYILIP-UHFFFAOYSA-N
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Description

“(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid” is a compound with the molecular formula C13H14BNO4S and a molecular weight of 291.1 g/mol . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BNO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11-13H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 and a boiling point of 545.2±60.0 °C at 760 mmHg . The compound is a solid .

Scientific Research Applications

Sensing Applications

(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is fundamental for the development of both homogeneous assays and heterogeneous detection systems. The compound can be integrated into various sensing materials or used within the bulk sample for detection purposes.

Biological Labelling

The boronic acid moiety of this compound allows for selective binding to cis-diols, which are prevalent in biological molecules. This property is exploited in biological labelling, enabling researchers to tag and track biological molecules in various environments, enhancing the understanding of biological processes .

Protein Manipulation and Modification

Researchers leverage the diol-binding capability of boronic acids to manipulate and modify proteins. This application is significant in studying protein function, interactions, and in developing therapeutic proteins with enhanced properties .

Therapeutic Development

Boronic acids, including (4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid , are investigated for their potential in therapeutic development. Their unique interactions with biological molecules make them candidates for drug design, particularly in targeting enzymes or pathways specific to disease processes .

Separation Technologies

The selective binding properties of boronic acids are also applied in separation technologies. They can be used to isolate specific molecules from complex mixtures, which is crucial in both analytical and preparative chemistry .

Electrophoresis of Glycated Molecules

In the field of electrophoresis, boronic acids are used to separate glycated molecules. This application is particularly useful in the analysis of glycosylated proteins and other biomolecules, which is important for understanding various diseases, including diabetes .

Safety and Hazards

The safety information for this compound includes a GHS07 pictogram and a warning signal word . The hazard statement is H302, and the precautionary statements are P264, P270, P301+P312+P330, and P501 .

properties

IUPAC Name

[4-(cyclopropylsulfamoyl)naphthalen-1-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c16-14(17)12-7-8-13(11-4-2-1-3-10(11)12)20(18,19)15-9-5-6-9/h1-4,7-9,15-17H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVXRBHWWYILIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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